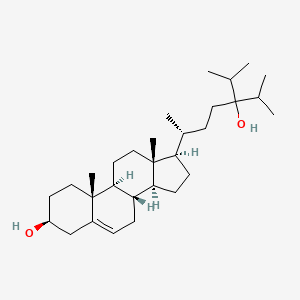
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol is a naturally occurring sterol compound. It is a derivative of stigmastane, a type of phytosterol, which is found in various plant sources. This compound is known for its potential biological activities and is studied for its applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol typically involves multiple steps. One common method starts with the extraction of stigmasterol from plant sources. The stigmasterol is then subjected to a series of chemical reactions, including hydrogenation, oxidation, and reduction, to introduce the necessary functional groups and achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often involves the large-scale extraction of stigmasterol from plant oils, followed by chemical modification. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield various hydroxylated derivatives.
Scientific Research Applications
(3beta)-28-Methyl-stigmast-5-ene-3,24-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential role in cell membrane structure and function.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of various pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (3beta)-28-Methyl-stigmast-5-ene-3,24-diol involves its interaction with cell membranes and various enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism and inflammatory pathways. The compound’s molecular targets include sterol regulatory element-binding proteins (SREBPs) and nuclear receptors, which play crucial roles in lipid metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: A precursor to (3beta)-28-Methyl-stigmast-5-ene-3,24-diol, known for its cholesterol-lowering effects.
Beta-Sitosterol: Another phytosterol with similar biological activities, commonly found in plant oils.
Campesterol: A phytosterol with structural similarities, known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its dual hydroxyl groups at positions 3 and 24 make it a valuable compound for studying sterol metabolism and its effects on cellular functions.
Properties
Molecular Formula |
C30H52O2 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methyl-5-propan-2-ylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-19(2)30(32,20(3)4)17-12-21(5)25-10-11-26-24-9-8-22-18-23(31)13-15-28(22,6)27(24)14-16-29(25,26)7/h8,19-21,23-27,31-32H,9-18H2,1-7H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
JHXCHGUEWDKPRT-AXYOXNHISA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


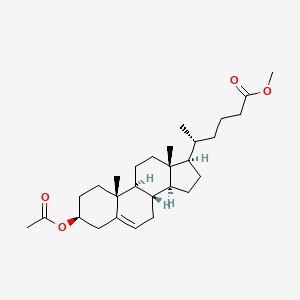
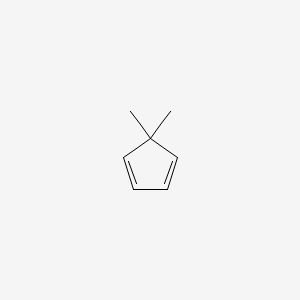
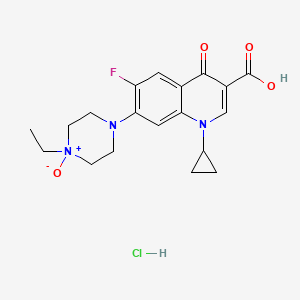
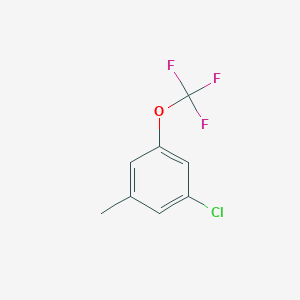
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
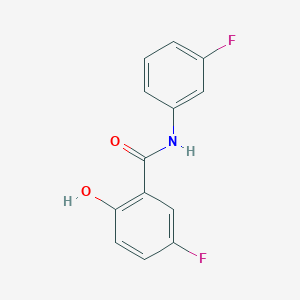
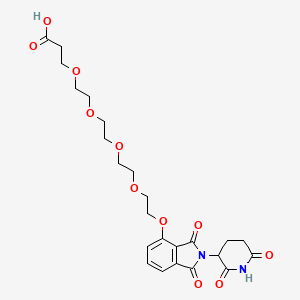

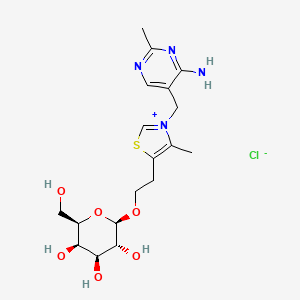

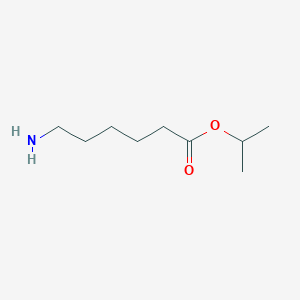
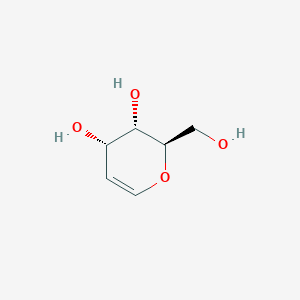

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
